Cas no 2227660-94-6 ((2S)-2-amino-4-(dimethylamino)butan-1-ol)

(2S)-2-amino-4-(dimethylamino)butan-1-ol 化学的及び物理的性質
名前と識別子
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- (2S)-2-amino-4-(dimethylamino)butan-1-ol
- EN300-1768403
- 2227660-94-6
-
- インチ: 1S/C6H16N2O/c1-8(2)4-3-6(7)5-9/h6,9H,3-5,7H2,1-2H3/t6-/m0/s1
- InChIKey: LXHODDCRRWSDQF-LURJTMIESA-N
- ほほえんだ: OC[C@H](CCN(C)C)N
計算された属性
- せいみつぶんしりょう: 132.126263138g/mol
- どういたいしつりょう: 132.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 66.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 49.5Ų
(2S)-2-amino-4-(dimethylamino)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768403-10.0g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1768403-5g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1768403-10g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1768403-1.0g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1768403-2.5g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1768403-0.5g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1768403-1g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1768403-5.0g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1768403-0.25g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1768403-0.1g |
(2S)-2-amino-4-(dimethylamino)butan-1-ol |
2227660-94-6 | 0.1g |
$1357.0 | 2023-09-20 |
(2S)-2-amino-4-(dimethylamino)butan-1-ol 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
(2S)-2-amino-4-(dimethylamino)butan-1-olに関する追加情報
(2S)-2-Amino-4-(Dimethylamino)Butan-1-Ol: A Comprehensive Overview
Introduction
Cas No. 2227660-94-6, commonly referred to as (2S)-2-amino-4-(dimethylamino)butan-1-ol, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in organic synthesis. Recent advancements in synthetic chemistry have further enhanced its utility, making it a focal point for researchers and industry professionals alike.
Chemical Structure and Properties
The molecular structure of (2S)-2-amino-4-(dimethylamino)butan-1-ol consists of a four-carbon chain with an amino group (-NH₂) at the second carbon and a dimethylamino group (-N(CH₃)₂) at the fourth carbon. The hydroxyl group (-OH) is located at the first carbon, contributing to its alcohol functionality. The compound's stereochemistry is defined by the (2S) configuration, which plays a critical role in its biological activity and chemical reactivity.
Synthesis and Applications
The synthesis of (2S)-2-amino-4-(dimethylamino)butan-1-ol involves multi-step processes that often utilize chiral catalysts to ensure high enantiomeric excess. Recent studies have explored novel methodologies, such as asymmetric catalysis and biocatalysis, to improve the efficiency and sustainability of its production. These advancements have made the compound more accessible for large-scale applications.
In the pharmaceutical industry, (2S)-2-amino-4-(dimethylamino)butan-1-ol serves as an intermediate in the synthesis of bioactive molecules, including antibiotics and antiviral agents. Its ability to form stable hydrogen bonds and participate in various chemical transformations makes it an ideal candidate for drug design.
Biological Activity and Research Findings
Recent research has highlighted the potential of (2S)-2-amino-4-(dimethylamino)butan-1-ol as a bioactive compound with promising therapeutic properties. Studies conducted in 2023 have demonstrated its ability to modulate key enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing novel drugs.
Moreover, investigations into its interaction with cellular membranes have revealed its role as a membrane-permeable agent, which could be exploited for drug delivery systems. These findings underscore the importance of continued research into the biological properties of this compound.
Environmental Impact and Sustainability
The environmental impact of (2S)-2-amino-4-(dimethylamino)butan-1-ol has been a growing concern in recent years. Studies have shown that its biodegradation rate is influenced by environmental factors such as temperature and pH levels. Efforts are underway to develop eco-friendly synthesis routes that minimize waste generation and reduce energy consumption.
In conclusion, Cas No. 2227660-94-6, or (2S)-2-amino-4-(dimethylamino)butan-1-ol, remains a pivotal compound in modern chemistry due to its unique properties and wide-ranging applications. As research continues to uncover new insights into its structure, synthesis, and biological activity, this compound is poised to play an even more significant role in advancing scientific discovery and industrial innovation.
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